molecular formula C18H24BrNO2 B12980426 tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B12980426
M. Wt: 366.3 g/mol
InChI Key: ULBLEEIHHSBAGH-OAHLLOKOSA-N
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Description

tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

The synthesis of tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the tert-butyl group: This is usually done through a tert-butylation reaction using tert-butyl chloride and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The bromophenyl group can participate in π-π interactions, while the tert-butyl group can provide steric hindrance, affecting the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate include:

    tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.

    6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid: A related compound with a different substitution pattern on the spirocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24BrNO2

Molecular Weight

366.3 g/mol

IUPAC Name

tert-butyl (2S)-2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3/t15-/m1/s1

InChI Key

ULBLEEIHHSBAGH-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H]2C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br

Origin of Product

United States

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